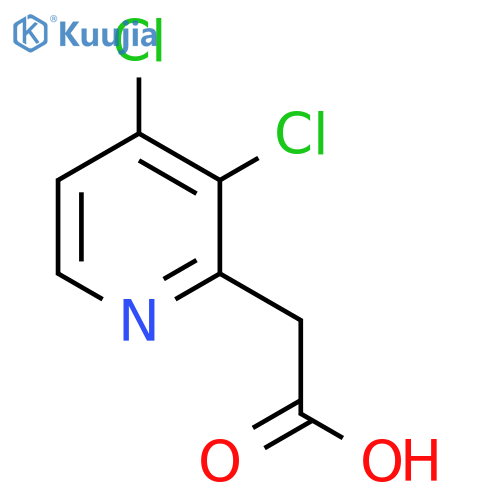Cas no 1803837-96-8 (3,4-Dichloropyridine-2-acetic acid)

1803837-96-8 structure
商品名:3,4-Dichloropyridine-2-acetic acid
CAS番号:1803837-96-8
MF:C7H5Cl2NO2
メガワット:206.026099920273
CID:4802504
3,4-Dichloropyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-Dichloropyridine-2-acetic acid
-
- インチ: 1S/C7H5Cl2NO2/c8-4-1-2-10-5(7(4)9)3-6(11)12/h1-2H,3H2,(H,11,12)
- InChIKey: TVDRHHXCXGBCBL-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CN=C1CC(=O)O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 177
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 1.6
3,4-Dichloropyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029007170-250mg |
3,4-Dichloropyridine-2-acetic acid |
1803837-96-8 | 95% | 250mg |
$980.00 | 2022-04-02 | |
| Alichem | A029007170-500mg |
3,4-Dichloropyridine-2-acetic acid |
1803837-96-8 | 95% | 500mg |
$1,735.55 | 2022-04-02 | |
| Alichem | A029007170-1g |
3,4-Dichloropyridine-2-acetic acid |
1803837-96-8 | 95% | 1g |
$2,923.95 | 2022-04-02 |
3,4-Dichloropyridine-2-acetic acid 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
1803837-96-8 (3,4-Dichloropyridine-2-acetic acid) 関連製品
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
